4-Ethynyl-2-fluoro-1-isobutoxybenzene
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Overview
Description
4-Ethynyl-2-fluoro-1-isobutoxybenzene is an organic compound with a complex structure that includes an ethynyl group, a fluorine atom, and an isobutoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethynyl-2-fluoro-1-isobutoxybenzene typically involves multiple steps, starting with the preparation of the benzene ring with the desired substituents. One common method involves electrophilic aromatic substitution, where the benzene ring undergoes substitution reactions to introduce the ethynyl, fluoro, and isobutoxy groups . The reaction conditions often include the use of strong electrophiles and catalysts to facilitate the substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
4-Ethynyl-2-fluoro-1-isobutoxybenzene can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form different products.
Reduction: The compound can be reduced under specific conditions to alter its functional groups.
Substitution: The benzene ring can undergo further substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents for oxidation reactions, reducing agents for reduction reactions, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group may yield carboxylic acids or aldehydes, while substitution reactions can introduce a wide range of functional groups to the benzene ring.
Scientific Research Applications
4-Ethynyl-2-fluoro-1-isobutoxybenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Ethynyl-2-fluoro-1-isobutoxybenzene involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in reactions that modify the activity of enzymes or other proteins, while the fluoro and isobutoxy groups can influence the compound’s binding affinity and specificity. These interactions can lead to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4-Ethynyl-1-fluoro-2-isobutoxybenzene: Similar structure but with different positions of the fluoro and isobutoxy groups.
4-Ethynyl-2-fluoro-1-methoxybenzene: Similar structure but with a methoxy group instead of an isobutoxy group.
Uniqueness
4-Ethynyl-2-fluoro-1-isobutoxybenzene is unique due to the specific arrangement of its functional groups, which can result in distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
4-ethynyl-2-fluoro-1-(2-methylpropoxy)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO/c1-4-10-5-6-12(11(13)7-10)14-8-9(2)3/h1,5-7,9H,8H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLQXEWUOBQCQCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)C#C)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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